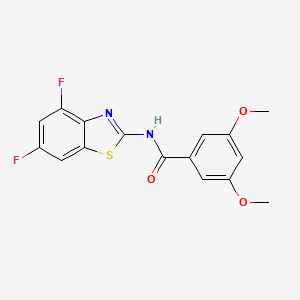

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate benzoyl chlorides with amines or amides in the presence of a base. For instance, Hamad H. Al Mamari et al. (2019) described the synthesis of a related compound by reacting 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole, showcasing a general methodology that could be applied to synthesize N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide by selecting suitable starting materials and conditions (Hamad H. Al Mamari, Nasser Al Awaimri, & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are crucial for determining the molecular structure of compounds. P. Prabukanthan et al. (2020) utilized these techniques for a similar heterocyclic compound, confirming the presence of characteristic functional groups and providing insight into the compound's crystalline structure (P. Prabukanthan, C. Raveendiran, G. Harichandran, & P. Seenuvasakumaran, 2020). Such methods are applicable to analyze the structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Research on benzothiazole derivatives emphasizes their importance in organic synthesis and chemical analysis. One study focused on the synthesis and characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, showcasing the utility of benzothiazole compounds in developing new chemical entities with potential for C-H bond functionalization reactions, a key process in organic chemistry for creating complex molecules from simpler ones (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019). Similarly, another study on the electrochemical behaviors of benzoxazole compounds at the Hanging Mercury Drop Electrode indicates the relevance of benzothiazole and its derivatives in electrochemical analyses, highlighting their potential as sensitive probes for detecting chemical substances (Bülent Zeybek, Z. Durmus, B. Tekiner-Gulbas, E. Akı-Şener, I. Yalcin, E. Kılıç, 2009).

Biological and Pharmaceutical Applications

Benzothiazole derivatives have been deeply investigated for their biological activities, particularly as anticancer and antibacterial agents. A study reported the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which were found to be potently cytotoxic in vitro against certain human cancer cell lines, indicating the potential of benzothiazole derivatives in cancer therapy (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001). Another example includes the study of benzothiazole acylhydrazones, demonstrating their significance as anticancer agents and providing insights into the structural requirements for antitumor activity (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018).

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazole derivatives have been utilized as corrosion inhibitors, showcasing their application in protecting metals against corrosion. A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions highlights their significance in industrial applications, providing a cost-effective and efficient method for corrosion protection (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-10-3-8(4-11(7-10)23-2)15(21)20-16-19-14-12(18)5-9(17)6-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXACWHLQJWHUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)